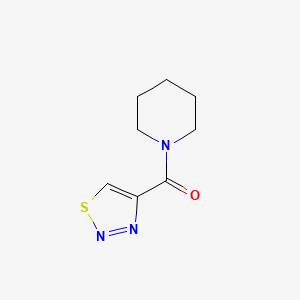

1-(1,2,3-thiadiazole-4-carbonyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

piperidin-1-yl(thiadiazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3OS/c12-8(7-6-13-10-9-7)11-4-2-1-3-5-11/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOVRZTVYSFQQND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CSN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 1,2,3 Thiadiazole 4 Carbonyl Piperidine and Analogues

Strategies for 1,2,3-Thiadiazole (B1210528) Ring Construction

Cyclization Reactions in the Formation of 1,2,3-Thiadiazoles

The primary methods for constructing the 1,2,3-thiadiazole ring involve cyclization reactions. Among the most prominent are the Hurd-Mori reaction, which involves the cyclization of hydrazones with thionyl chloride, the Wolff reaction (heterocyclization of α-diazo thiocarbonyl compounds), and the Pechmann synthesis (1,3-dipolar cycloaddition of diazoalkanes onto a C=S double bond). researchgate.net The Hurd-Mori reaction is particularly versatile and widely used for generating 1,2,3-thiadiazoles from hydrazone derivatives. researchgate.netwikipedia.org Modern advancements have led to improved, metal-free conditions for this reaction, for instance, using tetra-n-butylammonium iodide (TBAI) as a catalyst with elemental sulfur, or employing visible light catalysis. organic-chemistry.org

Employment of 1,2,3-Thiadiazolylcarboxylic Acid Hydrazides as Precursors

1,2,3-Thiadiazolylcarboxylic acid hydrazides are valuable intermediates in the synthesis of more complex thiadiazole derivatives. nih.gov These precursors are typically synthesized from the corresponding 1,2,3-thiadiazole carboxylate esters. The ester, itself often a product of a cyclization reaction, is reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to yield the acid hydrazide. mdpi.comnih.gov This transformation is a critical step in multi-step synthetic sequences, allowing for the subsequent construction of other heterocyclic rings, such as 1,2,4-triazoles, attached to the thiadiazole core. mdpi.com For example, a substituted 1,2,3-thiadiazole-5-carboxylate can be converted to a 1,2,3-thiadiazole acetanilide (B955) derivative via the hydrazide intermediate. mdpi.com

Table 1: Synthesis of 1,2,3-Thiadiazolylcarboxylic Acid Hydrazide

| Starting Material | Reagent | Product | Reference |

| Substituted 1,2,3-thiadiazole-5-carboxylate | N₂H₄·H₂O | 1,2,3-Thiadiazole acetanilide derivative | mdpi.com |

| Diethyl 4,4′-[(1,3,4-thiadiazol-2,5-diyl)bis(sulfanediyl)]dibutanoate | Hydrazine Hydrate | Dihydrazide derivative | nih.gov |

Hurd-Mori Cyclization Approaches for Thiadiazole Synthesis

The Hurd-Mori reaction is a classical and highly effective method for synthesizing the 1,2,3-thiadiazole ring. wikipedia.org The reaction proceeds through the cyclization of N-acyl or N-tosyl hydrazones with thionyl chloride (SOCl₂). wikipedia.orgmdpi.com A common route begins with a ketone containing an α-methylene group, which is first converted into its corresponding semicarbazone or N-tosylhydrazone. organic-chemistry.orgmdpi.comresearchgate.net This intermediate then undergoes cyclization in the presence of excess thionyl chloride to yield the 1,2,3-thiadiazole. mdpi.com

The success of the Hurd-Mori cyclization can be highly dependent on the electronic nature of substituents on the precursor. For instance, in the synthesis of pyrrolo[2,3-d] wikipedia.orgresearchgate.netnih.govthiadiazole systems, the presence of an electron-withdrawing protecting group on the pyrrolidine (B122466) nitrogen was found to be crucial for a successful ring closure, giving superior yields compared to electron-donating groups. nih.govnih.gov

Table 2: Examples of Hurd-Mori Cyclization Strategies

| Precursor Type | Key Reagents | Product Type | Key Findings/Notes | Reference |

| Ketone Semicarbazones | Thionyl Chloride (SOCl₂) | Substituted 1,2,3-Thiadiazoles | A general and widely used protocol. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| N-Tosylhydrazones | Thionyl Chloride (SOCl₂) | Substituted 1,2,3-Thiadiazoles | An alternative to semicarbazones. mdpi.com | mdpi.com |

| N-protected Pyrrolidine Hydrazones | Thionyl Chloride (SOCl₂) | Pyrrolo[2,3-d] wikipedia.orgresearchgate.netnih.govthiadiazoles | Electron-withdrawing N-protecting groups give superior yields. nih.govnih.gov | nih.govnih.gov |

| N-Tosylhydrazones | Sulfur, TBAI (catalyst) | Substituted 1,2,3-Thiadiazoles | A facile and practical metal-free improvement on the classic method. organic-chemistry.org | organic-chemistry.org |

Approaches for Piperidine (B6355638) Moiety Integration

Once the 1,2,3-thiadiazole-4-carboxylic acid core is established, the final step is the attachment of the piperidine ring. This is typically achieved through standard amide bond formation reactions.

Amidation and Acylation Strategies for Piperidine Attachment

The most direct method for synthesizing 1-(1,2,3-thiadiazole-4-carbonyl)piperidine is through the amidation of piperidine with 1,2,3-thiadiazole-4-carboxylic acid. To facilitate this reaction, the carboxylic acid is usually converted to a more reactive acylating agent, such as an acyl chloride. This is commonly done by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 1,2,3-thiadiazole-4-carbonyl chloride is then reacted with piperidine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct, to form the final amide product. This strategy is a fundamental and widely applied principle in organic synthesis for creating amide bonds between a carboxylic acid and a secondary amine like piperidine. thieme-connect.com

Novel Synthetic Routes to Piperidine-Based Thiadiazole Derivatives

Researchers have developed various synthetic routes to create novel piperidine-containing thiadiazole derivatives, often driven by the search for new biologically active molecules. Dong et al. prepared a series of potent antiviral piperidine-based thiadiazole derivatives. mdpi.com Their work demonstrated that substitutions on the phenyl ring attached to the thiadiazole, as well as the presence of specific atoms like chlorine, significantly affect the compound's activity. mdpi.com

Another innovative multi-step approach involves reacting a 4-benzylideneoxazole moiety containing a 4-methyl-1,2,3-thiadiazole (B96444) with piperidine. mdpi.com This reaction opens the oxazole (B20620) ring and incorporates the piperidine to form an intermediate, which is then further functionalized to yield the final substituted phenyl acrylamide (B121943) 1,2,3-thiadiazole derivative. mdpi.com These routes highlight the modular nature of synthesizing complex piperidine-thiadiazole structures, allowing for diverse functionalization.

Multi-Step Synthesis of 1-(1,2,3-Thiadiazole-4-carbonyl)piperidine Derivatives

The construction of 1-(1,2,3-thiadiazole-4-carbonyl)piperidine derivatives is not a trivial process and typically necessitates a sequential synthetic route. The core of this synthesis lies in the formation of the 1,2,3-thiadiazole ring, which can be achieved through several established methods, followed by the introduction of the piperidine moiety.

The synthesis of the target molecule and its analogues generally begins with the construction of the 1,2,3-thiadiazole ring system. A common and effective method for this is the Hurd-Mori reaction, which utilizes N-tosylhydrazones and sulfur. mdpi.com A metal-free approach to this reaction involves the use of tetrabutylammonium (B224687) iodide (TBAI) as a catalyst. mdpi.com

Another pathway involves the reaction of chlorinated ketones with tosylhydrazine to form an intermediate, which is then cyclized with a sulfur reagent in a basic medium to yield disubstituted 1,2,3-thiadiazoles. mdpi.com The choice of reactants allows for the introduction of various substituents onto the thiadiazole ring. Furthermore, a highly efficient synthesis of 1,2,3-thiadiazoles can be achieved by reacting tosylhydrazones with ammonium (B1175870) thiocyanate (B1210189) in ethanol (B145695) at room temperature, a method that demonstrates good functional-group tolerance. organic-chemistry.org

Once the 1,2,3-thiadiazole-4-carboxylic acid or a related derivative is synthesized, the subsequent step is the derivatization of the carboxylic acid group to facilitate amide bond formation. A common strategy is the conversion of the carboxylic acid to an acyl chloride, which is highly reactive towards amines like piperidine.

In a related synthesis, an oxazole derivative containing a 1,2,3-thiadiazole moiety was reacted with piperidine to form an intermediate, which was then halogenated to produce the final acrylamide derivatives. mdpi.com This highlights the utility of piperidine in reacting with activated intermediates in the synthesis of complex 1,2,3-thiadiazole-containing molecules.

The table below outlines a plausible reaction pathway for the synthesis of the target compound, based on established chemical transformations.

| Step | Reactants | Reagents and Conditions | Intermediate/Product |

| 1 | N-Tosylhydrazone, Sulfur | TBAI (catalyst) | Substituted 1,2,3-thiadiazole mdpi.com |

| 2 | Chlorinated ketone, Tosylhydrazine | Basic medium, Sulfur reagent | Disubstituted 1,2,3-thiadiazole mdpi.com |

| 3 | Tosylhydrazone, Ammonium thiocyanate | Ethanol, Room temperature | 1,2,3-Thiadiazole organic-chemistry.org |

| 4 | 1,2,3-Thiadiazole-4-carboxylic acid, Piperidine | Activating agent (e.g., SOCl₂) | 1-(1,2,3-Thiadiazole-4-carbonyl)piperidine |

| 5 | Oxazole-1,2,3-thiadiazole derivative, Piperidine | Chloroform | Phenyl acrylamide 1,2,3-thiadiazole derivative mdpi.com |

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often varied include the solvent, temperature, and the choice of catalyst or base.

In the synthesis of related triazolo-thiadiazin-ols, a study on the optimization of reaction conditions found that performing the reaction in methanol (B129727) at room temperature under base-free conditions resulted in the best yield (87%). researchgate.net The use of other solvents such as DMF, THF, and water at 70°C did not lead to an improvement in the reaction yield. researchgate.net Furthermore, the addition of a base like triethylamine (B128534) (Et₃N), DBU, or potassium carbonate (K₂CO₃), or an acid like p-toluenesulfonic acid (PTSA) did not improve the yield. researchgate.net

For the synthesis of 1,3,4-thiadiazoles, a method utilizing elemental sulfur and sodium sulfide (B99878) nonahydrate in a mixture of DMF and water (9:1) at room temperature was found to be highly effective. nih.gov While the reaction proceeded excellently in this solvent system, increasing the water content led to a decrease in yield. nih.gov

The table below summarizes the effect of different reaction conditions on the yield of a model reaction for the synthesis of a related heterocyclic compound, which can provide insights into the optimization of the synthesis of 1-(1,2,3-thiadiazole-4-carbonyl)piperidine derivatives.

| Entry | Solvent | Catalyst/Base | Temperature (°C) | Yield (%) | Reference |

| 1 | Ethanol | - | 70 | 50 | researchgate.net |

| 2 | DMF | - | 70 | Moderate | researchgate.net |

| 3 | THF | - | 70 | Moderate | researchgate.net |

| 4 | Water | - | 70 | Moderate | researchgate.net |

| 5 | Ethanol | Et₃N | 70 | No improvement | researchgate.net |

| 6 | Ethanol | DBU | 70 | No improvement | researchgate.net |

| 7 | Ethanol | K₂CO₃ | 70 | No improvement | researchgate.net |

| 8 | Ethanol | PTSA | 70 | No improvement | researchgate.net |

| 9 | Ethanol | - | Room Temp | 80 | researchgate.net |

| 10 | Methanol | - | Room Temp | 87 | researchgate.net |

| 11 | DMF/H₂O (9:1) | Na₂S·9H₂O | Room Temp | Excellent | nih.gov |

| 12 | DMF/H₂O (5:1) | Na₂S·9H₂O | Room Temp | Decreased | nih.gov |

These findings suggest that for the synthesis of 1-(1,2,3-thiadiazole-4-carbonyl)piperidine and its analogues, careful selection of a suitable solvent system and temperature, along with avoiding unnecessary catalysts or bases, could be key to achieving high yields.

Structure Activity Relationship Sar Studies of 1 1,2,3 Thiadiazole 4 Carbonyl Piperidine Analogues

Positional and Substituent Effects on Biological Activity of Thiadiazole-Piperidine Hybrids

The biological potential of thiadiazole-piperidine compounds is highly dependent on the nature and position of various substituents on both heterocyclic rings. mdpi.comcore.ac.uk The interaction between these two structural motifs, bridged by a carbonyl group, creates a scaffold that can be finely tuned to achieve desired biological outcomes.

The 1,2,3-thiadiazole (B1210528) ring is a key pharmacophore whose biological activity is significantly modulated by different substitutions. mdpi.com Research indicates that the electronic and steric properties of substituents on this ring are critical determinants of potency. For instance, in studies on antiviral piperidine-based thiadiazole derivatives, compounds substituted with a chlorine atom demonstrated good antiviral activity. mdpi.com

Furthermore, when a phenyl ring is attached to the thiadiazole nucleus, the substitution pattern on this phenyl ring also plays a vital role. It has been observed that compounds with para-substituents on the phenyl ring exhibit greater cytotoxic potency compared to their ortho-substituted counterparts. mdpi.com In another example concerning antitumor activity, the presence of a methoxy (B1213986) (OMe) group at the C-4 position and a hydrogen atom at the C-3 position of a 5-phenyl ring attached to the 1,2,3-thiadiazole resulted in the highest antitumor activity, even surpassing the reference drug. mdpi.com Conversely, replacing the hydrogen at C-3 with a nitro group led to a decrease in antitumor activity. mdpi.com The introduction of fluoro or difluoro groups on a phenyl moiety attached to the thiadiazole has been shown to significantly enhance aphicidal potential. mdpi.com

| Ring System | Substituent/Position | Effect on Biological Activity | Reference |

| 1,2,3-Thiadiazole | Chlorine atom | Good antiviral activity | mdpi.com |

| Phenyl on Thiadiazole | para-substituents vs ortho-substituents | Higher cytotoxic potency | mdpi.com |

| 5-Phenyl on Thiadiazole | OMe at C-4, H at C-3 | Highest antitumor activity | mdpi.com |

| 5-Phenyl on Thiadiazole | Nitro group at C-3 | Decreased antitumor activity | mdpi.com |

| Phenyl on Thiadiazole | Fluoro or difluoro groups | Enhanced aphicidal activity | mdpi.com |

| Phenyl on Thiadiazole | Methyl group | Lower aphicidal activity | mdpi.com |

Modifications to the piperidine (B6355638) ring are a key strategy for modulating the physicochemical and pharmacokinetic properties of drug candidates, which in turn affects their biological activity. researchgate.net Introducing chiral piperidine scaffolds can enhance biological activity and selectivity, improve pharmacokinetic profiles, and modulate properties like lipophilicity. researchgate.net

In the context of hybrid molecules, the substitution on the piperidine ring can influence how the entire molecule fits into the binding pocket of a biological target. SAR studies on piperidine-based analogues have shown that the affinity for transporters and the ability to inhibit reuptake is a function of the size of the substituent on the heterocyclic ring linked to the piperidine. nih.gov For other classes of molecules containing a piperidine ring, varying the amide substituent on the piperidine with different functional groups was well-tolerated and showed excellent potency in enzyme assays. researchgate.net The introduction of a cyclopropylamide substituent on the piperidine ring, for instance, forced a specific conformation that facilitated a hydrogen bond with a key amino acid residue (C481) in its target enzyme. researchgate.net

| Ring System | Modification | Effect on Biological Activity/Properties | Reference |

| Piperidine | Introduction of chiral scaffolds | Can enhance biological activity and selectivity | researchgate.net |

| Piperidine | Size of substituent | Influences affinity and reuptake inhibition at transporters | nih.gov |

| Piperidine | Varied amide functional groups | Generally well-tolerated, maintaining high potency | researchgate.net |

| Piperidine | Cyclopropylamide substituent | Forced a trans conformation, enabling specific hydrogen bonding | researchgate.net |

Attempts to increase steric hindrance around the amide bond have been explored as a strategy to slow down potential metabolic cleavage, thereby improving the compound's stability and duration of action. researchgate.net The thiadiazole moiety itself can act as a "hydrogen-binding domain" and a "two-electron donor system," properties that contribute to its biological activity. nih.gov When combined with the piperidine ring through the carbonyl linker, these electronic characteristics can be effectively presented to the biological target. The relative orientation of the two rings, governed by the rotational barriers around the amide bond, is a key factor for biological potency.

Advanced Approaches to Structure-Activity Relationship Elucidation

To systematically decipher the complex interplay of structural features, researchers employ both qualitative and computational methods. These approaches provide a comprehensive understanding of the SAR, guiding the design of more potent and selective analogues.

Studies have consistently shown that different substitutions on the thiadiazole nucleus are fundamental to improving the SAR of hybrid structures. mdpi.com For example, SAR studies revealed that for certain thiadiazole derivatives, modifications at the terminal phenyl ring, including fluorine substitution or the use of pyridine (B92270) regioisomers, were permissible and could be used to fine-tune activity. nih.gov A general finding across various studies is that the nature of the substituent on the phenyl ring of a phenyl-thiadiazole core is important for cytotoxic activity. nih.gov Specifically, electron-withdrawing substituents on this phenyl ring have been shown to promote anticancer activity. nih.gov The strategic modification of the thiadiazole ring has been proven to be a highly effective method for improving potency. core.ac.uk

Computational chemistry offers powerful tools for understanding SAR at a molecular level, providing insights that can rationalize experimental findings and predict the activity of novel compounds. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is used to build mathematical models that correlate the chemical structures of compounds with their biological activities. nih.gov For piperidine derivatives, QSAR models have been developed using 3D and 2D descriptors to predict inhibitory concentrations against various cell lines, demonstrating the robustness and predictive power of this approach. nih.gov

Molecular docking simulations are employed to predict the preferred binding orientation of a ligand within the active site of a target protein. nih.gov This technique has been used to rationalize the SAR of substituted 1,3,4-thiadiazole (B1197879) derivatives as kinase inhibitors. nih.gov Docking studies can reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for a compound's potency and selectivity. rsc.org For instance, molecular docking has confirmed the binding interactions of thiadiazole derivatives with the active site of enzymes like α-glucosidase. rsc.org

Molecular dynamics (MD) simulations provide further insight by studying the movement and interaction of the ligand-protein complex over time. This helps to assess the stability of the binding pose predicted by docking and can reveal the dynamic nature of the interactions. researchgate.net These computational methods, when used in conjunction, provide a detailed picture of the structural requirements for biological activity, guiding the design of new, more effective 1-(1,2,3-thiadiazole-4-carbonyl)piperidine analogues.

Biological Activity Profiles of Thiadiazole Piperidine Hybrid Compounds in Academic Research

Antiviral Activities and Proposed Mechanisms of Action

The thiadiazole nucleus is a key component in various compounds exhibiting promising antiviral properties. Its structural similarity to pyrimidine, a fundamental component of nucleic acids, suggests that thiadiazole derivatives may interfere with viral replication processes. nih.gov

Activity against Human Immunodeficiency Virus (HIV)

Several studies have highlighted the potential of thiadiazole derivatives as anti-HIV agents. Although specific data on 1-(1,2,3-thiadiazole-4-carbonyl)piperidine is absent, research on related compounds offers valuable insights. For instance, a series of novel 2-(4-(2,4-dibromophenyl)-1,2,3-thiadiazol-5-ylthio)acetamide derivatives have demonstrated significant activity against HIV-1. nih.gov One particular compound from this series, N-(2-chloropyridin-3-yl)-2-(4-(2,4-dibromophenyl)-1,2,3-thiadiazol-5-ylthio)acetamide , exhibited potent anti-HIV-1 activity with an EC50 value of 36.4 nM, which is more effective than the established non-nucleoside reverse transcriptase inhibitors (NNRTIs) nevirapine (B1678648) and delavirdine. nih.gov

Furthermore, studies on 1,3,4-thiadiazole (B1197879) derivatives have also shown anti-HIV activity. Chiral 2-substituted 5-(4-chlorophenylamino)-1,3,4-thiadiazoles have displayed significant anti-HIV-1 activity at micromolar concentrations. nih.gov The antiviral potency of these compounds appears to be influenced by the electronic properties of the N-aryl group. nih.gov These findings underscore the potential of the thiadiazole scaffold in the development of new anti-HIV agents.

| Compound | Virus Strain | EC50 (nM) | Reference |

|---|---|---|---|

| N-(2-chloropyridin-3-yl)-2-(4-(2,4-dibromophenyl)-1,2,3-thiadiazol-5-ylthio)acetamide | HIV-1 | 36.4 | nih.gov |

Activity against Tobacco Mosaic Virus (TMV)

Thiadiazole derivatives have also been investigated for their efficacy against plant viruses, such as the Tobacco Mosaic Virus (TMV). A series of novel 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives were synthesized and showed excellent protective activity against TMV. mdpi.com One of the most active compounds, designated as E2 , had an EC50 of 203.5 µg/mL, which was superior to the commercial antiviral agent ningnanmycin (B12329754) (EC50 = 261.4 µg/mL). mdpi.com

| Compound | Virus | EC50 (µg/mL) | Reference |

|---|---|---|---|

| E2 (a 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivative) | TMV | 203.5 | mdpi.com |

Investigation of Specific Antiviral Modulation Pathways

The primary mechanism of action for many anti-HIV thiadiazole derivatives is the inhibition of the viral enzyme reverse transcriptase (RT). nih.gov Molecular modeling studies of N-(2-chloropyridin-3-yl)-2-(4-(2,4-dibromophenyl)-1,2,3-thiadiazol-5-ylthio)acetamide have shown that it binds to the non-nucleoside binding pocket of HIV-1 RT, which rationalizes its inhibitory activity. nih.gov

In the context of anti-TMV activity, the compound E2 was found to induce a defensive barrier in tobacco leaves by causing the tight arrangement of mesophyll and palisade cells and promoting stomatal closure. mdpi.com Additionally, it enhanced the photosynthetic efficiency of the infected leaves, suggesting a mechanism that protects the host plant from the virus. mdpi.com

Anticancer Activities and Molecular Targets

The anticancer potential of thiadiazole-containing compounds is a significant area of research. These molecules have demonstrated cytotoxic effects against a range of cancer cell lines, often through mechanisms involving the disruption of cellular division. researchgate.netnih.gov

Antiproliferative Effects against Diverse Cancer Cell Lines

Numerous studies have reported the antiproliferative activity of thiadiazole derivatives against various human cancer cell lines. For instance, a series of new pyrazoline-based 1,3,4-thiadiazoles were evaluated for their anticancer activity against human liver cancer (HepG-2) and human breast cancer (MCF-7) cell lines. nih.gov Similarly, other 1,3,4-thiadiazole derivatives have shown moderate to good anticancer activity against human colorectal carcinoma (HCT-116) and human prostate adenocarcinoma (PC-3) cell lines. nih.gov

A series of 1,3,4-thiadiazole hybrids were synthesized and evaluated against breast cancer and lung adenocarcinoma cell lines, with some compounds showing potent anticancer activity. Another study on novel fluorinated pyrazolo[3,4-d]pyrimidine derivatives with a 1,3,4-thiadiazole ring found that some compounds exhibited higher activity than doxorubicin (B1662922) against human leukemia (HL-60) cells. nih.gov

| Compound Class | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| Pyrazoline-based 1,3,4-thiadiazoles | HepG-2 (Liver), MCF-7 (Breast) | Significant anticancer activity | nih.gov |

| 1,3,4-Thiadiazole derivatives | HCT-116 (Colorectal), PC-3 (Prostate) | Moderate to good anticancer activity | nih.gov |

| Fluorinated pyrazolo[3,4-d]pyrimidine-thiadiazole hybrids | HL-60 (Leukemia) | Higher activity than doxorubicin for some derivatives | nih.gov |

| 1,3,4-Thiadiazole hybrids | Breast and Lung adenocarcinoma | Potent anticancer activity for some derivatives |

Inhibition of Tubulin Polymerization

A key molecular target for many anticancer thiadiazole derivatives is tubulin. Tubulin proteins polymerize to form microtubules, which are essential components of the cytoskeleton and are crucial for cell division. By inhibiting tubulin polymerization, these compounds can disrupt the cell cycle, leading to cell death.

Several 2-amino-4-phenylthiazole (B127512) derivatives have been shown to inhibit tubulin polymerization and interfere with microtubule assembly. A novel series of 2,4-disubstituted thiazole (B1198619) derivatives were also developed as tubulin polymerization inhibitors and showed cytotoxic activities against four human cancer cell lines. The inhibition of tubulin polymerization is a well-established mechanism for the anticancer effects of various heterocyclic compounds, and thiadiazoles are a promising class in this regard.

Induction of Apoptotic Mechanisms in Cancer Cells

There is no specific research in the reviewed scientific literature that investigates the ability of 1-(1,2,3-thiadiazole-4-carbonyl)piperidine to induce apoptotic mechanisms in cancer cells. Studies on other molecules containing the 1,3,4-thiadiazole ring have shown pro-apoptotic activities, but these findings cannot be directly extrapolated to the 1,2,3-thiadiazole (B1210528) isomer linked to a piperidine (B6355638) ring as specified. nih.govrsc.orgrsc.org

Antimicrobial Properties and Spectrum of Action

Investigations into the antimicrobial profile of thiadiazole-piperidine hybrids have been conducted, though specific data for 1-(1,2,3-thiadiazole-4-carbonyl)piperidine is limited.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Detailed studies on the antibacterial efficacy of 1-(1,2,3-thiadiazole-4-carbonyl)piperidine against specific Gram-positive and Gram-negative bacterial strains are not available in the current body of scientific literature. Broader studies on 2-amino-1,3,4-thiadiazole (B1665364) derivatives have noted that modifications, such as the inclusion of a piperidine ring, can influence activity, but specific data for the target compound is absent. nih.gov

Antifungal Efficacy against Pathogenic Fungi

Research into novel 1,2,3-thiadiazole derivatives containing a piperidine moiety has shed light on their potential as antifungal agents. One study synthesized a series of such compounds and evaluated their activity against various plant pathogenic fungi. mdpi.com A specific derivative, 1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidine, which is structurally very similar to the compound of interest, was found to exhibit broad-spectrum antifungal activity. mdpi.com

The inhibition rates for this related compound at a concentration of 50 μg/mL are presented below. mdpi.com

| Pathogenic Fungi | Inhibition Rate (%) |

| Botrytis cinerea | 43.5 |

| Phytophthora capsici | 36.1 |

| Phytophthora infestans | 32.3 |

| Gibberella sanbinetti | 32.3 |

| Rhizoctonia solanii | 30.3 |

| Fusarium oxysporum | 26.9 |

| Physalospora piricola | 25.8 |

| Alternaria solani | 17.4 |

| Cercospora arachidicola | 15.8 |

These findings suggest that the 1,2,3-thiadiazole-piperidine scaffold possesses notable fungicidal properties against a range of fungal strains. mdpi.com

Antitubercular Activity against Mycobacterium tuberculosis

A thorough review of existing literature reveals no studies that have specifically tested or reported on the antitubercular activity of 1-(1,2,3-thiadiazole-4-carbonyl)piperidine against Mycobacterium tuberculosis. While various other thiadiazole derivatives have been investigated for this purpose, data for this particular compound is not documented. nih.govnih.gov

Theoretical and Computational Chemistry in the Study of 1 1,2,3 Thiadiazole 4 Carbonyl Piperidine

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.com This method is instrumental in drug discovery for identifying potential drug candidates by simulating the interaction between a ligand and the binding site of a target protein. For a compound like 1-(1,2,3-thiadiazole-4-carbonyl)piperidine, molecular docking would be a primary step in identifying its potential biological targets and understanding its mechanism of action at a molecular level.

The initial step in molecular docking is to identify a putative binding site on a protein of interest. These sites are typically pockets or grooves on the protein's surface whose amino acid composition and topology are complementary to the ligand. For derivatives of the thiadiazole scaffold, numerous studies have identified binding sites within various enzymes, such as dihydrofolate reductase (DHFR), various kinases, and topoisomerases. nih.govnih.gov

In a hypothetical docking study of 1-(1,2,3-thiadiazole-4-carbonyl)piperidine against a protein kinase, the software would generate multiple possible binding poses within the enzyme's active site, often the ATP-binding pocket. Each pose is assigned a score based on a scoring function that estimates the binding affinity. The pose with the best score represents the most probable binding mode. For example, in studies of similar heterocyclic inhibitors, the binding mode often involves the core heterocycle positioning itself deep within the active site, allowing peripheral groups, such as the piperidine (B6355638) ring, to form additional interactions with the surrounding protein surface. nih.gov

Once a likely binding pose is identified, the specific intermolecular interactions that stabilize the ligand-receptor complex are analyzed. These non-covalent interactions are critical for a ligand's affinity and specificity. For 1-(1,2,3-thiadiazole-4-carbonyl)piperidine, the key interactions would likely involve:

Hydrogen Bonding: The nitrogen atoms of the 1,2,3-thiadiazole (B1210528) ring and the oxygen atom of the carbonyl group are potential hydrogen bond acceptors. mdpi.com They can form crucial hydrogen bonds with amino acid residues in the protein's active site that are hydrogen bond donors, such as serine, threonine, or the backbone N-H of other residues. Docking studies on other thiadiazole-based inhibitors have shown critical hydrogen bond formation with residues like Serine and Phenylalanine. nih.govresearchgate.net

Hydrophobic Contacts: The piperidine ring, being a saturated hydrocarbon structure, is primarily hydrophobic. It would likely engage in favorable hydrophobic or van der Waals interactions with nonpolar amino acid residues like valine, leucine, isoleucine, and alanine (B10760859) within the binding pocket.

Pi-Interactions: While the 1,2,3-thiadiazole ring is electron-deficient, it can participate in various pi-stacking or pi-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the target's active site.

| Structural Moiety | Interaction Type | Potential Interacting Protein Residues |

|---|---|---|

| 1,2,3-Thiadiazole Ring | Hydrogen Bond Acceptor, Pi-Stacking | Ser, Thr, Phe, Tyr, Trp, Gln, Asn |

| Carbonyl Group | Hydrogen Bond Acceptor | Arg, Lys, Ser, Gln, Asn, Backbone N-H |

| Piperidine Ring | Hydrophobic/van der Waals Contacts | Ala, Val, Leu, Ile, Pro, Met |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide profound insights into the intrinsic properties of a molecule. eurjchem.comresearchgate.net These methods are used to determine a molecule's stable three-dimensional structure, electronic properties, and reactivity, complementing the findings from experimental and other computational methods like molecular docking.

1-(1,2,3-Thiadiazole-4-carbonyl)piperidine has several rotatable bonds, primarily the C-C bond between the thiadiazole and carbonyl group, and the C-N bond between the carbonyl group and the piperidine ring. The piperidine ring itself can exist in different conformations, most notably the chair, boat, and twist-boat forms, with the chair conformation being the most stable.

Conformational analysis using DFT would involve systematically rotating these bonds and calculating the potential energy of each resulting conformer. This process identifies the global minimum energy conformation (the most stable 3D shape of the molecule) and other low-energy, stable conformers. nih.gov Understanding the preferred conformation is crucial because the molecule's shape dictates how it fits into a receptor's binding site. The energy difference between conformers can indicate the molecule's flexibility and the energetic cost of adopting a specific "bioactive" conformation required for binding.

DFT calculations are used to map the electronic landscape of a molecule. Key properties include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability; a smaller gap generally implies higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are prone to electrophilic attack and are often hydrogen bond accepting sites (like the carbonyl oxygen and thiadiazole nitrogens). Blue regions indicate areas of positive potential (electron-poor), which are susceptible to nucleophilic attack. This map provides a visual guide to the molecule's reactive sites and intermolecular interaction hotspots.

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Polysubstituted Pyrrole with 1,3,4-Thiadiazole (B1197879) | -6.23 | -2.26 | 3.97 | researchgate.net |

| Amino Pyrazole Derivative | -8.87 | -1.50 | 7.37 | researchgate.net |

| Spiro-Thiadiazole with Piperidine | -6.84 | -1.54 | 5.30 | nih.gov |

Advanced Computational Modeling Techniques for Thiadiazole Research

Beyond initial docking and DFT studies, a range of advanced computational techniques are employed to refine our understanding of thiadiazole derivatives and predict their biological activity.

Molecular Dynamics (MD) Simulations: While molecular docking provides a static snapshot of a ligand-protein interaction, MD simulations model the dynamic nature of this interaction over time (from nanoseconds to microseconds). An MD simulation can assess the stability of the predicted binding pose from docking. If the ligand remains stably bound in the active site throughout the simulation, it increases confidence in the docking result. These simulations provide detailed information on the flexibility of the protein and ligand, the role of water molecules, and can be used to calculate binding free energies more accurately. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. For a library of thiadiazole analogues, QSAR models can be built using calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties). These models can then predict the activity of new, unsynthesized compounds, helping to prioritize which derivatives to synthesize and test next. mdpi.com

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to have a specific biological activity. By aligning a set of active thiadiazole compounds, a common pharmacophore can be generated. This model can then be used as a 3D query to screen large virtual libraries for new compounds that match the pharmacophore and are therefore likely to be active.

Application of Electronic-Topological Method (ETM) in SAR Investigations

The Electronic-Topological Method (ETM) is a computational approach used in medicinal chemistry to establish relationships between the chemical structure of a series of compounds and their biological activity. researchgate.net This method is a type of Quantitative Structure-Activity Relationship (QSAR) study that helps in identifying the structural features responsible for a molecule's pharmacological action. frontiersin.org The core idea of ETM is to represent a molecule as a combination of electronic and topological parameters, which can then be correlated with biological activity. researchgate.netnih.gov

For a series of analogues of 1-(1,2,3-thiadiazole-4-carbonyl)piperidine, the ETM approach would involve several key steps. First, a set of molecules with varying structural modifications and their corresponding measured biological activities would be compiled. The structural modifications could include different substituents on the piperidine or thiadiazole rings.

Each molecule in the series is then described by a set of topological and electronic descriptors. Topological descriptors are numerical values that characterize the molecule's connectivity and shape, such as the Wiener index, Zagreb indices, and Hosoya index. frontiersin.org Electronic descriptors, on the other hand, describe the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and atomic charges. frontiersin.org

The collection of these descriptors for each molecule forms a matrix, often referred to as the "ETM matrix." This matrix essentially encodes the structural and electronic features of each compound. An illustrative example of what such a matrix might look like for a hypothetical series of 1-(1,2,3-thiadiazole-4-carbonyl)piperidine derivatives is presented below.

Illustrative ETM Data for Hypothetical Derivatives:

| Compound | Biological Activity (IC50, µM) | Wiener Index | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|---|

| Derivative 1 | 0.5 | 450 | -6.2 | -1.5 | 3.1 |

| Derivative 2 | 1.2 | 480 | -6.5 | -1.3 | 3.5 |

| Derivative 3 | 0.8 | 465 | -6.3 | -1.4 | 3.3 |

By applying statistical methods, such as multiple linear regression or machine learning algorithms, to this matrix, a QSAR model can be developed. nih.gov This model would mathematically describe the relationship between the descriptors and the biological activity, allowing researchers to predict the activity of new, unsynthesized derivatives and to identify which structural features are most important for the desired biological effect. nih.gov

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. nih.govnih.gov These simulations provide detailed information about the conformational changes, flexibility, and interactions of a molecule, which are critical for its biological function. nih.gov For 1-(1,2,3-thiadiazole-4-carbonyl)piperidine, MD simulations can be employed to investigate its conformational stability and preferred shapes in different environments.

The piperidine ring in this compound can exist in various conformations, most notably the chair, boat, and twist-boat forms. rsc.orgresearchgate.net The conformational preference of the piperidine ring is influenced by the nature of the substituent on the nitrogen atom. nih.gov In the case of 1-(1,2,3-thiadiazole-4-carbonyl)piperidine, the N-acyl group introduces specific steric and electronic effects that can influence the ring's geometry.

An MD simulation of this molecule would typically involve the following steps:

System Setup: An initial 3D structure of the molecule is generated. This structure is then placed in a simulation box, often filled with a solvent (like water) to mimic physiological conditions.

Energy Minimization: The initial structure is optimized to remove any unfavorable steric clashes and to find a low-energy starting conformation.

Simulation Run: The system is then simulated over a period of time (from nanoseconds to microseconds), during which the positions of all atoms are calculated at very small time intervals by solving Newton's equations of motion.

The trajectory generated from the MD simulation provides a wealth of information about the molecule's dynamic behavior. By analyzing this trajectory, researchers can determine the relative stability of different conformations, the energy barriers for conformational changes, and the flexibility of different parts of the molecule. nih.gov

For instance, the analysis might reveal the predominant conformation of the piperidine ring and the rotational freedom around the amide bond connecting the piperidine and thiadiazole moieties. This information is crucial for understanding how the molecule might bind to a biological target, as the conformation of a ligand often changes upon binding. nih.gov

The results from MD simulations can be summarized in various ways, including plots of root-mean-square deviation (RMSD) to assess the stability of the simulation and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

Illustrative MD Simulation Parameters for 1-(1,2,3-thiadiazole-4-carbonyl)piperidine:

| Parameter | Value/Description |

|---|---|

| Force Field | OPLS4 or similar |

| Solvent Model | TIP3P water |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

By understanding the conformational landscape of 1-(1,2,3-thiadiazole-4-carbonyl)piperidine, scientists can gain valuable insights into its potential biological activity and design more effective analogues.

Future Research Directions and Identified Gaps for 1 1,2,3 Thiadiazole 4 Carbonyl Piperidine Research

Exploration of Novel and Efficient Synthetic Pathways

Future research should prioritize the development of one-pot or domino reaction sequences that can streamline the synthesis of the target molecule. For instance, exploring the use of readily available starting materials and environmentally benign reagents and solvents would align with the principles of green chemistry. Furthermore, the application of modern synthetic technologies such as microwave-assisted synthesis and flow chemistry could significantly reduce reaction times and improve yields, making the synthesis more amenable to large-scale production for further biological evaluation. The development of diverse synthetic routes would also facilitate the creation of a library of analogs, which is crucial for detailed structure-activity relationship (SAR) studies. mdpi.com

Advanced SAR Elucidation through Combinatorial Chemistry and High-Throughput Screening

A comprehensive understanding of the structure-activity relationship (SAR) is fundamental to optimizing the therapeutic potential of any lead compound. For 1-(1,2,3-thiadiazole-4-carbonyl)piperidine, a systematic exploration of how structural modifications influence its biological activity is a key research gap. The piperidine (B6355638) ring and the thiadiazole core offer multiple points for chemical diversification.

The integration of combinatorial chemistry would enable the rapid synthesis of a large and diverse library of analogs. By systematically modifying substituents on both the piperidine and thiadiazole rings, researchers can probe the specific structural requirements for desired biological activities. This approach, coupled with high-throughput screening (HTS), would allow for the rapid identification of "hit" compounds with enhanced potency and selectivity. HTS can be employed to screen these libraries against a wide range of biological targets, accelerating the discovery of novel therapeutic applications. The data generated from these large-scale screening efforts are invaluable for building robust SAR models.

Investigation of Undiscovered Biological Targets and Mechanistic Pathways

The 1,2,3-thiadiazole (B1210528) scaffold is associated with a broad spectrum of biological activities, including antiviral, antifungal, anticancer, and insecticidal properties. mdpi.com A review of existing literature reveals that piperidine-based thiadiazole derivatives have shown promise as potent antiviral agents. mdpi.com This suggests that 1-(1,2,3-thiadiazole-4-carbonyl)piperidine could possess similar activities.

A crucial future research direction is to screen this compound against a wide panel of biological targets to uncover its full therapeutic potential. This could include, but is not limited to, various viral enzymes, fungal proteins, and cancer-related kinases. Once a specific biological activity is identified, subsequent research should focus on elucidating the underlying mechanism of action. Techniques such as molecular docking, cellular assays, and proteomics can be employed to identify the specific molecular targets and signaling pathways that are modulated by the compound. Unraveling the mechanistic details is essential for rational drug design and for predicting potential off-target effects.

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design for Thiadiazole-Piperidine Systems

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional methods. For the thiadiazole-piperidine scaffold, AI and ML can be instrumental in several key areas.

Predictive models can be developed to forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel analogs of 1-(1,2,3-thiadiazole-4-carbonyl)piperidine. This in silico screening can help prioritize the synthesis of compounds with favorable drug-like properties, thereby reducing the time and cost associated with preclinical development. Furthermore, generative AI models can be used to design novel thiadiazole-piperidine derivatives with optimized activity against specific biological targets. By learning from existing SAR data, these models can propose new molecular structures with a high probability of success. The integration of AI and ML into the research workflow for 1-(1,2,3-thiadiazole-4-carbonyl)piperidine represents a powerful strategy to accelerate the journey from a promising lead compound to a potential therapeutic agent.

Q & A

Q. What are the standard synthetic routes for preparing 1-(1,2,3-thiadiazole-4-carbonyl)piperidine, and what reaction parameters require optimization?

- Methodological Answer : The synthesis typically involves coupling 1,2,3-thiadiazole-4-carboxylic acid derivatives with piperidine. Key steps include:

- Acylation : Reacting piperidine with 1,2,3-thiadiazole-4-carbonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions.

- Solvent Optimization : Use polar aprotic solvents (e.g., THF, DCM) to enhance reactivity.

- Catalysis : For heterocycle formation, Cu-catalyzed "click" chemistry (e.g., CuI) may improve efficiency, as seen in analogous triazole syntheses .

- Purification : Column chromatography or recrystallization is critical for isolating the product.

Key Parameters : Temperature (0–25°C for acylation), stoichiometric ratios (1:1.2 for acyl chloride:piperidine), and reaction time (12–24 hours).

Q. Which spectroscopic and analytical techniques are essential for characterizing 1-(1,2,3-thiadiazole-4-carbonyl)piperidine?

- Methodological Answer : A multi-technique approach is recommended:

| Technique | Key Data Points | Purpose |

|---|---|---|

| ¹H/¹³C NMR | Thiadiazole proton signals (δ 8.5–9.5 ppm), piperidine carbons (δ 40–60 ppm) | Confirm regiochemistry and absence of tautomerism . |

| IR Spectroscopy | C=O stretch (~1650–1700 cm⁻¹), thiadiazole ring vibrations (~1500 cm⁻¹) | Validate carbonyl and heterocyclic groups. |

| Elemental Analysis | C, H, N, S content | Verify purity and molecular formula. |

| Mass Spectrometry | Molecular ion peak (M⁺ or [M+H]⁺) | Confirm molecular weight. |

Advanced Research Questions

Q. How can researchers troubleshoot low yields during the acylation of piperidine with 1,2,3-thiadiazole-4-carbonyl chloride?

- Methodological Answer : Common issues and solutions include:

- Moisture Sensitivity : Ensure anhydrous conditions using molecular sieves or inert gas (N₂/Ar).

- Side Reactions : Add acyl chloride slowly to avoid dimerization; use excess base (e.g., triethylamine) to neutralize HCl byproducts.

- Catalyst Screening : Test alternative catalysts (e.g., DMAP) to enhance acylation efficiency .

- Alternative Coupling Agents : Replace acyl chloride with activated esters (e.g., HATU/DCC) for milder conditions .

Q. What strategies resolve contradictory NMR data caused by rotational isomerism in 1-(1,2,3-thiadiazole-4-carbonyl)piperidine derivatives?

- Methodological Answer : Rotational barriers in the carbonyl-thiadiazole linkage can lead to signal splitting. Approaches include:

- Variable Temperature NMR : Elevate temperature (e.g., 60°C) to coalesce split peaks .

- Solvent Effects : Use deuterated DMSO or CDCl₃ to stabilize conformers.

- 2D NMR (COSY, NOESY) : Map coupling interactions to distinguish tautomers .

- Computational Modeling : Compare experimental shifts with DFT-calculated spectra for conformationally rigid analogs .

Q. How can computational tools predict and validate the physicochemical properties of 1-(1,2,3-thiadiazole-4-carbonyl)piperidine?

- Methodological Answer : Integrate computational and experimental

- logP Prediction : Use tools like ACD/Labs Percepta to estimate hydrophobicity; compare with HPLC-measured values .

- Molecular Docking : Screen for binding affinity to biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger .

- Tautomer Stability : Calculate energy barriers between conformers with Gaussian or ORCA .

Validation : Cross-check computational results with experimental DSC (melting point) and solubility assays.

Data Contradiction Analysis

Q. How should researchers address discrepancies between calculated and observed molecular weights in mass spectrometry?

- Methodological Answer :

- Isotopic Purity : Confirm reagent purity via elemental analysis; isotopic impurities (e.g., ³⁵Cl vs. ³⁷Cl) skew results.

- Adduct Formation : Check for [M+Na]⁺ or [M+K]⁺ peaks in ESI-MS.

- Fragmentation Patterns : Use HRMS to distinguish decomposition products (e.g., loss of CO from the carbonyl group).

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the bioactivity of 1-(1,2,3-thiadiazole-4-carbonyl)piperidine derivatives?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays (MIC/MBC) against Gram-positive/negative strains .

- Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ determination) with fluorogenic substrates.

- Cytotoxicity : MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.